Cas no 113299-40-4 ((R)-Bicalutamide)

(R)-Bicalutamide is a nonsteroidal antiandrogen compound, specifically the (R)-enantiomer of bicalutamide. It exhibits high selectivity and affinity for androgen receptors, functioning as a competitive antagonist to inhibit androgen-dependent processes. This enantiomer demonstrates superior biological activity compared to its (S)-counterpart, contributing to its efficacy in androgen receptor blockade. (R)-Bicalutamide is primarily utilized in research applications to study androgen receptor signaling pathways and prostate cancer mechanisms. Its well-defined stereochemistry and consistent purity make it a valuable tool for pharmacological and biochemical studies. The compound is characterized by its stability and reproducibility, ensuring reliable performance in experimental settings.
(R)-Bicalutamide structure
(R)-Bicalutamide structure
商品名:(R)-Bicalutamide
CAS番号:113299-40-4
MF:C18H14F4N2O4S
メガワット:430.37
CID:63020
PubChem ID:56069

(R)-Bicalutamide 化学的及び物理的性質

名前と識別子

    • (R)-Bicalutamide
    • (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
    • R-Bicalutamide
    • ICI-187555
    • (R)-Casodex
    • R-BICALUTIMIDE
    • (R)-(-)-BICALUTAMIDE
    • BicalutaMide R-IsoMer
    • Bicalutamide impurity A
    • N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Flurophenyl)Thio]-2-Hydroxy-2-Methyl-Propanamide
    • (R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide
    • (2R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide
    • J-002937
    • NCGC00167487-02
    • Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-, (2R)-
    • (R)-(-)Bicalutamide
    • Q63390492
    • MLS006011750
    • 1z95
    • BDBM18678
    • (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide
    • BCP21466
    • (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
    • HMS3604I05
    • Bicalutamide, (R)-
    • 113299-40-4
    • AZD-1907
    • Bicalutamide, (-)-
    • 122544-02-9
    • DTXSID501016794
    • NCGC00167487-15
    • CS-0027716
    • CHEMBL63560
    • C18H14F4N2O4S
    • SCHEMBL3612
    • UNII-Z9DL98I0AF
    • DB02932
    • (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorobenzene)sulfonyl]-2-hydroxy-2-methylpropanamide
    • (-)-Bicalutamide
    • CHEBI:3090
    • MS-27639
    • LKJPYSCBVHEWIU-KRWDZBQOSA-N
    • (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
    • AKOS005563832
    • CHEBI:39589
    • Z9DL98I0AF
    • MLS006010059
    • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)- 2-hydroxy-2-methylpropionamide
    • SMR002246884
    • Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (2R)-; Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (R)-; (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide; (R)-Bicalutamide; (R)-Casodex
    • NCGC00167487-01
    • HY-108250
    • NCGC00167487-12
    • STK631358
    • MDL: MFCD00870866
    • インチ: 1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
    • InChIKey: LKJPYSCBVHEWIU-KRWDZBQOSA-N
    • ほほえんだ: C[C@](C(NC1=CC(C(F)(F)F)=C(C#N)C=C1)=O)(O)CS(=O)(C2=CC=C(F)C=C2)=O

計算された属性

  • せいみつぶんしりょう: 430.06100
  • どういたいしつりょう: 430.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: 灰白色結晶固体
  • 密度みつど: 1.52 g/cm3
  • ゆうかいてん: 178-181°C
  • ふってん: 650.3ºC at 760 mmHg
  • フラッシュポイント: 650.3 °C at 760 mmHg
  • 屈折率: 1.577
  • PSA: 115.64000
  • LogP: 4.03338

(R)-Bicalutamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
FB18582-5 mg
(R)-Bicalutamide
113299-40-4
5mg
$82.60 2023-01-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B275967-1g
(R)-Bicalutamide
113299-40-4 ≥98%
1g
¥6922.90 2023-09-04
TRC
B382005-50mg
(R)-Bicalutamide
113299-40-4
50mg
$ 198.00 2023-04-18
Biosynth
FB18582-50 mg
(R)-Bicalutamide
113299-40-4
50mg
$381.00 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-219746-5 mg
(R)-Bicalutamide,
113299-40-4
5mg
¥2,332.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-219746-5mg
(R)-Bicalutamide,
113299-40-4
5mg
¥2332.00 2023-09-05
Aaron
AR007A4Z-50mg
(R)-Bicalutamide
113299-40-4 99%
50mg
$816.00 2025-01-23
Ambeed
A478291-10mg
(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide
113299-40-4 98%
10mg
$113.0 2025-03-01
A2B Chem LLC
AD38631-50mg
(R)-Bicalutamide
113299-40-4 95%
50mg
$371.00 2024-04-20
A2B Chem LLC
AD38631-5mg
(R)-Bicalutamide
113299-40-4 95%
5mg
$63.00 2024-04-20

(R)-Bicalutamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:113299-40-4)(R)-Bicalutamide
注文番号:1645634
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

(R)-Bicalutamide 関連文献

(R)-Bicalutamideに関する追加情報

Professional Introduction to (R)-Bicalutamide (CAS No. 113299-40-4)

(R)-Bicalutamide, a key compound with the chemical identifier CAS No. 113299-40-4, represents a significant advancement in the field of pharmaceutical chemistry and oncology. This enantiomer of bicalutamide, a well-known anti-androgen, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. As research in molecular targeted therapy continues to evolve, the role of (R)-Bicalutamide in addressing complex medical conditions has become increasingly prominent.

The development of (R)-Bicalutamide is rooted in the broader category of androgen receptor modulators (ARMs), which play a crucial role in the treatment of hormone-sensitive prostate cancer. Unlike its racemic counterpart, bicalutamide, (R)-Bicalutamide exhibits enhanced selectivity and potency, making it a promising candidate for clinical trials and potential drug formulations. This specificity is attributed to its precise stereochemical configuration, which influences its interaction with biological targets at the molecular level.

Recent studies have highlighted the pharmacodynamic mechanisms of (R)-Bicalutamide, emphasizing its ability to competitively inhibit androgen binding to the AR. This interaction disrupts the signaling pathways that drive prostate cancer cell proliferation, offering a viable therapeutic strategy for patients with advanced or metastatic disease. The compound's ability to modulate AR activity without significant off-target effects has positioned it as a candidate for combination therapies, particularly when paired with other systemic treatments.

In clinical research, (R)-Bicalutamide has been evaluated in preclinical models and early-phase human trials, demonstrating encouraging results in terms of tumor suppression and disease progression-free survival. The compound's efficacy appears to be linked to its prolonged half-life and sustained receptor occupancy, which may contribute to improved patient outcomes. Additionally, its favorable pharmacokinetic profile suggests potential for once-daily dosing regimens, enhancing patient compliance and convenience.

The synthesis and structural optimization of (R)-Bicalutamide have been subjects of extensive investigation. Advances in chiral synthesis techniques have enabled the production of high-purity enantiomers, reducing the risk of side effects associated with racemic mixtures. These synthetic methodologies are critical for ensuring batch-to-batch consistency and meeting regulatory standards required for pharmaceutical use. The integration of computational chemistry and high-throughput screening has further accelerated the discovery process, allowing researchers to identify novel analogs with improved therapeutic profiles.

From a biological perspective, (R)-Bicalutamide's interaction with the AR is mediated by specific amino acid residues within the ligand-binding domain. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into how this enantiomer binds to the receptor and induces conformational changes that alter downstream signaling. These structural insights are invaluable for designing next-generation ARMs that may exhibit greater selectivity or resistance profiles against emerging drug-resistant variants.

The clinical implications of (R)-Bicalutamide extend beyond prostate cancer treatment. Emerging evidence suggests its potential utility in other hormone-sensitive malignancies, including certain gynecological cancers where AR pathways are dysregulated. Investigational studies are exploring its role in combination regimens with immune checkpoint inhibitors or targeted therapies, aiming to enhance treatment efficacy through synergistic mechanisms. Such combinatorial approaches represent a cornerstone of modern oncology research.

Regulatory agencies have closely monitored the development of (R)-Bicalutamide as part of their efforts to advance personalized medicine initiatives. The compound's unique properties align well with regulatory guidelines that prioritize targeted therapies over traditional broad-spectrum agents. Clinical trial data submission is expected to follow rigorous protocols designed to demonstrate both safety and efficacy across diverse patient populations.

The future directions for (R)-Bicalutamide research include exploring its role in biomarker-driven trials, where genetic or proteomic profiles predict treatment response. By integrating biomarker analysis with pharmacogenomic data, clinicians may be able to tailor dosing regimens or predict adverse effects more accurately. Additionally, long-term follow-up studies will be essential to assess chronic toxicity profiles and long-term patient survival rates following sustained exposure.

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